1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea
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Overview
Description
1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring substituted with a chlorine atom at the 5-position and a naphthalene ring attached to a urea moiety. The unique structure of this compound makes it a valuable subject for studies in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea typically involves the reaction of 5-chloropyridine-2-amine with naphthalene-1-isocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product. The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be carried out using sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the original compound, and hydrolyzed products such as amines and carboxylic acids .
Scientific Research Applications
1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1-(5-Chloropyridin-2-yl)ethanone: This compound shares the chloropyridine moiety but differs in the attached functional group.
2-Chloro-N-((5-chloropyridine-2-yl)carbamothioyl)benzamide: This compound has a similar chloropyridine structure but with a different substituent on the benzamide moiety.
Pyridin-2-yl pyrimidine derivatives: These compounds contain the pyridine ring but differ in the attached pyrimidine structure.
Uniqueness
1-(5-Chloropyridin-2-yl)-3-naphthalen-1-ylurea is unique due to its combination of the chloropyridine and naphthalene moieties, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-naphthalen-1-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O/c17-12-8-9-15(18-10-12)20-16(21)19-14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPQONMQSXWES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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